Silver(I)iodide

Solid-state electrolytes Superionic conductors Ionic conductivity

Silver(I) iodide (AgI) is a well-known silver halide semiconductor and ionic conductor that undergoes a reversible first-order phase transition from the low-temperature β/γ-phase (wurtzite/zinc blende structure) to the high-temperature α-phase (body-centered cubic structure) at 147 °C. Below this transition temperature, AgI exhibits relatively poor ionic conductivity (approximately 10⁻⁶ to 10⁻⁷ S/cm), but upon transition to the superionic α-phase, its ionic conductivity dramatically increases by more than three orders of magnitude, reaching values up to 1 S/cm.

Molecular Formula AgI
Molecular Weight 234.773 g/mol
CAS No. 7783-96-2
Cat. No. B1203110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver(I)iodide
CAS7783-96-2
Synonymssilver iodide
silver iodide, 131I-labeled
Molecular FormulaAgI
Molecular Weight234.773 g/mol
Structural Identifiers
SMILES[Ag+].[I-]
InChIInChI=1S/Ag.HI/h;1H/q+1;/p-1
InChIKeyMSFPLIAKTHOCQP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in hydriodic acid, /aqueous solutions of/ potassium iodide, sodium chloride, potassium cyanide, ammonium hydroxide, and sodium thiosulfate.
Sol in concn soln of alkali bromides, chlorides, thiocyanates, thiosulfates, mercuric and silver nitrates
In water, 28X10-7 g/l @ 25 °C;  25X10-6 g/l at 60 °C

Silver(I) Iodide (CAS 7783-96-2): A Solid-State Superionic Conductor for Advanced Electrochemical Applications


Silver(I) iodide (AgI) is a well-known silver halide semiconductor and ionic conductor that undergoes a reversible first-order phase transition from the low-temperature β/γ-phase (wurtzite/zinc blende structure) to the high-temperature α-phase (body-centered cubic structure) at 147 °C [1]. Below this transition temperature, AgI exhibits relatively poor ionic conductivity (approximately 10⁻⁶ to 10⁻⁷ S/cm), but upon transition to the superionic α-phase, its ionic conductivity dramatically increases by more than three orders of magnitude, reaching values up to 1 S/cm [2]. This unique thermodynamically driven conductivity switch distinguishes AgI from other silver halides (AgCl, AgBr), which do not undergo comparable superionic phase transitions.

Why Silver(I) Iodide Cannot Be Interchanged with Other Silver Halides in Critical Functional Applications


Although silver chloride (AgCl) and silver bromide (AgBr) share the same cation and similar chemical formulations, they exhibit fundamentally different physicochemical properties that preclude direct substitution for AgI. Key distinctions include the significantly higher solubility product (Ksp) of AgCl (1.8 × 10⁻¹⁰) and AgBr (5.0 × 10⁻¹³) compared to AgI (8.5 × 10⁻¹⁷), which drastically affects ion release kinetics and material stability in aqueous environments [1]. Moreover, AgI is the only silver halide to undergo a superionic phase transition to a highly conductive α-phase at 147 °C, enabling its unique use in solid-state electrolytes [2]. In contrast, AgCl and AgBr do not exhibit this behavior. Finally, their band gaps (AgCl: 3.3 eV, AgBr: 2.6 eV, AgI: 2.7 eV) dictate distinct light absorption profiles, directly impacting their efficiency in photocatalytic and photovoltaic applications [3]. Therefore, AgI's performance is not merely a function of its silver content but is governed by its specific crystal structure and halide-dependent properties.

Quantified Evidence of Silver(I) Iodide's Performance Differentiation Against Closest Analogs


Superionic Phase Transition and Conductivity Leap: AgI vs. AgCl and AgBr

Unlike AgCl and AgBr, AgI undergoes a distinct superionic phase transition. At 147 °C, β-AgI transforms into α-AgI, resulting in an ionic conductivity that jumps by over three orders of magnitude. At room temperature, the conductivity of β-AgI is 10⁻⁶–10⁻⁷ S/cm, while α-AgI at 147 °C reaches 1 S/cm [1]. This phenomenon is absent in AgCl and AgBr, which are primarily electronic conductors and do not exhibit a comparable thermal switching of ionic conductivity [2].

Solid-state electrolytes Superionic conductors Ionic conductivity

Superior Photocatalytic Stability: AgI-Silica vs. AgCl-Silica and AgBr-Silica

When immobilized on silica, AgI demonstrates superior photocatalytic stability and activity compared to its AgCl and AgBr counterparts. A study on silver halide-silica systems concluded that the AgI-silica composite is the most active photocatalyst due to its inherent stability, high surface area, and lower band gap (2.7 eV) relative to AgCl (3.3 eV) and AgBr (2.6 eV) [1]. This stability is a critical differentiator, as AgCl and AgBr are more prone to photoreduction and deactivation under continuous illumination, limiting their long-term utility [2].

Photocatalysis Environmental remediation Silver halides

Ultra-Sensitive Electrochemical Detection: α-AgI vs. β-AgI

The electrochemical sensing performance of AgI is directly correlated with its crystal phase. An α-AgI/glass-carbon electrode (GCE) sensor achieved a detection limit of 2.33 μg L⁻¹ for urinary iodine, with a linear range of 10–1500 μg L⁻¹ [1]. This superior performance is attributed to the higher ionic conductivity of α-AgI and its richer exposure of active silver sites compared to the more common β-AgI phase [2]. The ability to stabilize the highly conductive α-phase at room temperature is a key differentiator that directly enhances sensor sensitivity, a benefit not realized with standard β-AgI or other silver halides.

Electrochemical sensors Iodine detection Solid electrolytes

Enhanced Stability and Wide Electrochemical Window: AgI-Doped vs. Non-AgI Sulfide Electrolytes

Doping sulfide glass electrolytes with AgI significantly improves their electrochemical stability and processability. An AgI-doped GeGaSbS glass electrolyte exhibited a remarkably wide electrochemical window of approximately 5 V [1]. This enhanced stability is crucial for high-voltage cathode compatibility in all-solid-state batteries. Furthermore, the addition of AgI improves the material's resistance to humidity, a common failure point for sulfide-based electrolytes [2]. This combination of a wide stability window and improved moisture resistance makes AgI-doped systems superior to undoped sulfide glasses for practical battery applications.

All-solid-state batteries Solid electrolytes Electrochemical stability

Validated Application Scenarios for Silver(I) Iodide (AgI) Based on Performance Evidence


Solid-State Electrolytes for Next-Generation Batteries

AgI's superionic conductivity in its α-phase (1 S/cm at 147 °C) makes it a foundational material for developing solid-state electrolytes. Its use as a dopant in sulfide glass systems, as evidenced by the 5 V electrochemical window in AgI-doped GeGaSbS glass [1], directly addresses the critical need for stable, high-voltage electrolytes in all-solid-state batteries.

High-Sensitivity Electrochemical Sensors for Clinical Diagnostics

The stabilization of α-AgI at room temperature unlocks its potential for ultra-sensitive electrochemical detection. As demonstrated by the α-AgI/GCE sensor achieving a 2.33 μg L⁻¹ detection limit for urinary iodine [2], this material is ideally suited for developing point-of-care devices for monitoring iodine deficiency, a capability beyond that of conventional β-AgI or other silver halide-based sensors.

Durable Photocatalytic Systems for Environmental Remediation

AgI's superior stability compared to AgCl and AgBr in composite systems makes it the preferred choice for long-life photocatalytic reactors [3]. For industrial applications targeting the continuous removal of organic pollutants from water or air, AgI-silica composites offer sustained activity and reduced maintenance, directly impacting operational costs and efficiency.

Atmospheric Research and Glaciogenic Cloud Seeding

AgI remains the benchmark material for ice nucleation studies and weather modification due to its ability to nucleate ice at relatively warm temperatures (up to −3 °C) [4]. The quantified ice-nucleating ability, with median ice-nucleated fractions (INFs) between 0.07% and 1.63% in natural clouds [5], provides a data-driven basis for optimizing seeding payloads and predicting outcomes, distinguishing its performance from alternative nucleating agents.

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